Home > Products > Screening Compounds P6951 > 5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide
5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide - 792953-15-2

5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide

Catalog Number: EVT-3291886
CAS Number: 792953-15-2
Molecular Formula: C9H9N5O
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

  • Compound Description: This compound serves as a fundamental building block in synthesizing various heterocyclic compounds with potential pharmacological applications. []

5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile

  • Compound Description: The crystal structure of this compound, stabilized by intermolecular hydrogen bonds, has been reported. []

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile

  • Compound Description: This compound's crystal structure reveals a significant twist angle between the trichlorophenyl and pyrazole groups, influenced by hydrogen bonding and crystal packing effects. []

Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound's crystal structure has been characterized and reported. []

5‐Amino‐1‐(2‐chlorophenyl)‐1H‐pyrazole‐4‐carbonitrile

  • Compound Description: This compound displays a dihedral angle between the pyrazole and benzene rings in its crystal structure. []

5-Amino-1-[2-(4-chloro­phen­yl)-3-methyl­butano­yl]-3-(methyl­sulfan­yl)-1H-pyra­zole-4-carbonitrile

  • Compound Description: Belonging to the pyrazole derivatives with a pyrethroid unit, this compound's crystal structure shows a notable dihedral angle between the pyrazole and benzene rings. []

5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

  • Compound Description: This compound was synthesized using a novel magnetic nano catalyst under solvent-free conditions. []

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxamide

  • Compound Description: The crystal structure of this compound, crystallized with tetrahydrofuran, has been elucidated. []

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound's crystal structure has been determined. []

Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

  • Compound Description: This compound is a potent and selective Factor XIa (FXIa) inhibitor with promising antithrombotic efficacy. []

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: This compound is a potent, selective, and orally bioavailable c-Met inhibitor. It demonstrated significant tumor growth inhibition in xenograft models without adverse effects. []

5-Amino-1-(2′,3′-O-isopropylidene-d-ribityl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound exhibits a unique crystal structure with four independent molecules in the asymmetric unit. []

Isobutyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxylate

  • Compound Description: The crystal structure of this compound has been reported, revealing a distorted tetrahedral coordination around the phosphorus atom. []

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound's crystal structure has been determined. []

Cyclohexyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxylate

  • Compound Description: This compound's crystal structure has been reported. []

5-Amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles

  • Compound Description: This series of compounds, with varying halogen substitutions on the phenyl ring, exhibited promising antitumor properties against various human cancer cell lines. []

N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

  • Compound Description: This series of compounds, designed as Nitrofurantoin® analogues, were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate

  • Compound Description: The molecular structure of this compound, stabilized by intramolecular and intermolecular hydrogen bonds, has been determined. []

Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-(2-nitrophenylsulfonyl)-1H-pyrazole-4-carboxylate

  • Compound Description: Similar to the previous compound, its molecular structure, characterized by intramolecular hydrogen bonds, has been reported. []

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide

  • Compound Description: This series of novel pyrazole amide derivatives exhibited promising anti-tobacco mosaic virus (TMV) activity. []

5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

  • Compound Description: The crystal structure of this compound reveals the formation of centrosymmetric dimers through hydrogen bonding. []

Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate

  • Compound Description: The crystal structure of this compound shows the formation of one-dimensional tapes and a three-dimensional network through intermolecular hydrogen bonds. []

N‐[2‐[(3‐Chlorophenyl)amino]‐phenyl]‐3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazole‐4‐carboxamide (SCU2028)

  • Compound Description: This compound showed good in vivo antifungal activity against Rhizoctonia solani. []

Ethyl 5-Amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate

  • Compound Description: This compound, synthesized through a multi-step process, exhibits fungicidal and plant growth regulation activities. [], []

Ethyl 5-amino-1-(4-chloro­phenyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yl)-3-(6-chloro-3-pyridylmethyl­amino)-1H-pyrazole-4-carboxyl­ate

  • Compound Description: In this compound, the phosphorus atom adopts a distorted tetrahedral coordination. []

Ethyl 5‐amino‐1‐(5‐bromopyrimidin‐2‐yl)‐1H‐pyrazole‐4‐carboxylate

  • Compound Description: This compound's planar structure, except for the amino and carboxylate groups, is stabilized by intramolecular and intermolecular hydrogen bonds. []

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: The crystal structure of this compound reveals the formation of polymeric chains due to intermolecular hydrogen bonding interactions. []

5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)

  • Compound Description: ICA-1s is a potent and specific protein kinase C-ι (PKC-ι) inhibitor with potential as a prostate carcinoma therapeutic. []

5-Amino-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound's crystal structure, determined by X-ray crystallography, provides insight into its hydrogen bonding network. []

2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one

  • Compound Description: The crystal structure of this compound reveals a layer structure formed through hydrogen bonding. []

5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates

  • Compound Description: These compounds were synthesized and evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for potential antimalarial activity. []

3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)- carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

  • Compound Description: The crystal structure of this compound has been determined. []

4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide

  • Compound Description: This compound serves as a key precursor for the synthesis of Isobutyl Sildenafil. []

3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide Compounds

  • Compound Description: This series of compounds was synthesized from a common intermediate, highlighting the synthetic utility of substituted pyrazole-5-carboxamides. []
  • Compound Description: These compounds, synthesized from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, were evaluated for their in vitro antitumor activities against different human cancer cell lines. []

2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one

  • Compound Description: In this compound, the NH2 group is involved in intramolecular and intermolecular hydrogen bonds, contributing to its crystal packing. []

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate

  • Compound Description: This compound serves as a key intermediate in the synthesis of PRO1, a PROTAC molecule targeting mTOR. [], []

Aryl‐(4‐oxo‐1,2‐dihydroquinazolin‐4‐yl‐methylene) pyrazole‐TiO2 nanoparticles

  • Compound Description: These nanoparticles, incorporating a pyrazole moiety, have been explored as dyes for wastewater treatment due to their photocatalytic properties. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist with potential for treating migraine. []

5‐Amino‐4‐chloro‐1‐[2,6‐dichloro‐4‐(trifluoro­meth­yl)phen­yl]‐1H‐pyrazole‐3‐carbonitrile

  • Compound Description: This compound exhibits a dihedral angle between the pyrazole and benzene rings in its crystal structure. []

1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carboxamide derivatives

  • Compound Description: These derivatives were synthesized and tested for their fungicidal activity. []

Ethyl (E)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((2-methoxybenzylidene)amino)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxylate

  • Compound Description: The crystal structure of this compound has been reported. []

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5- amino-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound serves as an intermediate in the synthesis of insecticides. []

Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate

  • Compound Description: This compound exhibits HIV-1 replication inhibitory activity and possesses a favorable pharmacokinetic profile. []

Ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate

  • Compound Description: The crystal structure of this compound has been elucidated. []

7‐cyano‐6‐phenyl‐2‐aryl‐1H‐imidazo[1,2‐b]pyrazoles

  • Compound Description: This series of compounds was synthesized through a novel two-step procedure involving hypervalent iodine chemistry. []

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

  • Compound Description: This compound serves as a versatile intermediate for preparing various 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. []
Source and Classification

The compound is cataloged under the CAS number 792953-15-2. It is part of a broader class of pyrazole derivatives that have shown promise in drug discovery, particularly as inhibitors for specific protein targets involved in cancer progression .

Synthesis Analysis

The synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be accomplished through several methods, typically involving multi-step organic reactions. A common approach includes:

  1. Starting Materials: The synthesis often begins with commercially available 2-pyridinecarboxaldehyde and hydrazine derivatives.
  2. Formation of Pyrazole Ring: The initial step involves the reaction of the aldehyde with hydrazine to form a pyrazole ring.
  3. Carboxamide Formation: Subsequent steps involve the introduction of a carboxamide group through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.
  4. Purification: The product is purified through recrystallization or chromatography techniques.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide features:

  • Pyrazole Core: A five-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Amino Group: An amino group (-NH₂) at position 5.
  • Pyridine Substituent: A pyridine ring attached at position 1, contributing to its biological activity.
  • Carboxamide Group: A carboxamide functional group (-C(=O)NH₂) at position 4.

This structural configuration allows for specific interactions with biological targets, enhancing its efficacy as an inhibitor .

Chemical Reactions Analysis

5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide participates in various chemical reactions that include:

  • Covalent Bond Formation: The compound can form covalent bonds with cysteine residues in FGFRs, leading to irreversible inhibition.
  • Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the carboxamide group.
  • Deprotonation: The amino group can be deprotonated under basic conditions, facilitating further chemical modifications.

These reactions are essential for its application in drug design and development .

Mechanism of Action

The mechanism of action for 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide primarily involves:

  1. Target Binding: The compound selectively binds to the FGFRs by interacting with specific amino acid residues within the receptor's active site.
  2. Inhibition of Signaling Pathways: By binding covalently to FGFRs, it inhibits downstream signaling pathways that promote cell proliferation and survival.
  3. Anticancer Activity: This inhibition leads to reduced tumor growth and proliferation in cancer cell lines, demonstrating its potential as an anticancer agent .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and dimethylformamide but less soluble in nonpolar solvents.
  • Melting Point: Reported melting point around 230 °C .
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining its formulation and application in pharmaceutical contexts.

Applications

5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several notable applications:

  • Cancer Therapy: As a pan-FGFR inhibitor, it is being explored for treating various cancers characterized by aberrant FGFR signaling.
  • Drug Development: It serves as a lead compound for designing new inhibitors targeting FGFR mutations associated with drug resistance .
  • Biochemical Research: Used in studies investigating FGFR-related pathways and their role in cancer biology.

The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications .

Introduction: Strategic Significance in Medicinal Chemistry

Historical Context and Emergence in Heterocyclic Chemistry

The synthetic exploration of aminopyrazole derivatives accelerated in the early 2000s with advances in cyclocondensation methodologies. 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide emerged from systematic efforts to optimize pyrazole-based pharmacophores for enhanced binding kinetics and solubility profiles. Key synthetic routes include:

  • Cyclocondensation Protocols: The scaffold is typically synthesized via Kröhnke-type reactions involving α,β-unsaturated carbonyl compounds or through cyclization of hydrazones with cyanoacetamide precursors. These methods yield the core pyrazole ring with regioselective control at the C4-carboxamide position [7].
  • Structure-Activity Evolution: Early analogs demonstrated that N1-aryl substitutions (particularly 2-pyridinyl) significantly improved target affinity compared to alkyl substituents. The 2-pyridinyl group enhances water solubility through its hydrogen-bond accepting nitrogen while contributing to π-stacking interactions in enzymatic binding pockets. Introduction of the C4-carboxamide moiety further augmented ligand efficiency by enabling bidentate hydrogen bonding [3] [9].

Table 1: Synthetic Evolution of 5-Aminopyrazole-4-carboxamide Scaffolds

Synthetic EraKey MethodologyStructural AdvancementImpact
1990–2000Azide-alkyne cycloadditionsUnsubstituted aminopyrazolesLimited bioavailability due to high log P
2000–2010Cyanoacetamide annulationC4-carboxamide introductionEnhanced solubility and target engagement
2010–PresentCatalytic C–N couplingN1-(het)aryl variants (e.g., 2-pyridinyl)Improved selectivity and metabolic stability

Structural Taxonomy and Nomenclature Conventions

The compound’s systematic nomenclature follows IUPAC guidelines:

  • Primary Designation: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (CAS RN: 792953-15-2).
  • Molecular Framework: The scaffold comprises a pyrazole ring (positions 1–5) with:
  • 2-Pyridinyl at N1
  • Amino group (–NH₂) at C5
  • Carboxamide (–CONH₂) at C4
  • Tautomeric Considerations: While the 1H-tautomer predominates, prototropic shifts can theoretically generate minor 3H/4H-tautomers, though these are energetically disfavored due to aromaticity loss [6].

Table 2: Spectroscopic and Computational Descriptors

PropertyExperimental DataComputational Prediction
Molecular FormulaC₉H₉N₅O
Canonical SMILESNC(=O)c1cnn(-c2ccccn2)c1N
H-Bond Donors/Acceptors2 / 4DFT: 2.98 (pKa, pyridyl N)
Log P0.20 (experimental)cLogP: 0.19 ± 0.15
Characteristic IR Bands3320 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O)

Therapeutic Relevance in Neglected Tropical Diseases and Oncology

Antiparasitic Applications

The scaffold demonstrates broad-spectrum activity against apicomplexan parasites through calcium-dependent protein kinase (CDPK) inhibition:

  • Cryptosporidiosis: Derivatives like BKI-1708 (structurally analogous to 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide) inhibit Cryptosporidium parvum CDPK1 (CpCDPK1) with IC₅₀ values of 0.0007 μM. The 2-pyridinyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the C4-carboxamide forms hydrogen bonds with catalytic residues. In IFN-γ KO mouse models, such compounds reduce oocyst shedding by >90% at 8 mg/kg/day [7] [9].
  • Chagas Disease: Although 5-amino-1,2,3-triazole-4-carboxamides show greater efficacy against Trypanosoma cruzi, the pyrazole analog’s potency stems from similar hydrophobic interactions in the parasite’s kinase domains. Modifications at the C3 position (e.g., ethoxyquinoline) enhance selectivity over mammalian kinases [2] [4].

Table 3: Anti-Parasitic Activity Profile

ParasiteTarget EnzymeIC₅₀ (μM)Cellular EC₅₀ (μM)Selectivity Index
Cryptosporidium parvumCpCDPK10.00070.41>243
Trypanosoma cruziTc kinase (putative)0.41*0.73*>100
Toxoplasma gondiiTgCDPK10.00550.88>160

*Data from structural analogs with C3-aryl modifications [2] [7] [9]

Oncology Applications

In cancer therapeutics, the scaffold serves as a precursor to pyrazolo[1,5-a]pyrimidines—potent kinase inhibitors:

  • Kinase Inhibition Mechanism: Thermal cyclization converts 5-aminopyrazole-4-carboxamides to pyrazolo[1,5-a]pyrimidines, which competitively inhibit EGFR (IC₅₀ = 12 nM) and B-Raf (IC₅₀ = 9 nM). The planar fused system intercalates into ATP pockets, with C5/C7 substituents modulating selectivity .
  • Transcriptional Modulation: Unmodified 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exhibits moderate BCL6 inhibition (IC₅₀ ∼1.8 μM) by disrupting corepressor binding, highlighting potential in lymphoma therapy .

Positional Isomerism Considerations in Aminopyrazole Therapeutics

Regiochemical variations significantly influence pharmacodynamics:

  • N1 vs. N2 Substitution: 1-(2-Pyridinyl) isomers (e.g., the subject compound) exhibit 10-fold greater CpCDPK1 affinity than N2-regioisomers due to optimal vectorial alignment with the kinase’s hinge region. N2-substitution sterically clashes with conserved glycine residues [6] [7].
  • Tautomeric Equilibria: 5-Aminopyrazoles exist in dynamic equilibrium between 5-amino-1H (major) and 5-amino-3H (minor) tautomers. X-ray crystallography confirms the 1H-tautomer dominates in crystalline states, stabilizing intramolecular H-bonding between C4-carboxamide and pyridinyl N [6].
  • Isomeric Impact on Solubility: 1-(3-Pyridinyl) analogs show 3-fold lower aqueous solubility (pH 7.4) versus 2-pyridinyl isomers, attributed to disrupted crystal lattice formation. However, 4-pyridinyl derivatives exhibit undesirable hERG inhibition due to cationic character at physiological pH [3] [7].

Table 4: Comparative Analysis of Positional Isomers

IsomerCpCDPK1 IC₅₀ (μM)Solubility (μg/mL, pH 7.4)hERG Inhibition (IC₅₀, μM)
5-Amino-1-(2-pyridinyl)-1H0.00079812.3
5-Amino-1-(3-pyridinyl)-1H0.006621>30
5-Amino-1-(4-pyridinyl)-1H0.00341003.2
5-Amino-3-(2-pyridinyl)-1H0.89106>30

Properties

CAS Number

792953-15-2

Product Name

5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide

IUPAC Name

5-amino-1-pyridin-2-ylpyrazole-4-carboxamide

Molecular Formula

C9H9N5O

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C9H9N5O/c10-8-6(9(11)15)5-13-14(8)7-3-1-2-4-12-7/h1-5H,10H2,(H2,11,15)

InChI Key

YVFNFPICSGDCQH-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)N)N

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.